Positional Regioisomerism: 2-Cyclopropyl-4-phenyl vs. 4-Cyclopropyl-2-phenyl Substitution Defines Scaffold Identity
2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 1394042-51-3) and 4-cyclopropyl-2-phenylthiazole-5-carboxylic acid (CAS 1267447-64-2) are constitutional regioisomers with identical molecular formula (C₁₃H₁₁NO₂S) and molecular weight (245.30 g/mol) but distinct connectivity: the cyclopropyl and phenyl groups occupy swapped positions on the thiazole ring . Despite having the same elemental composition, these two compounds represent non-interchangeable chemical entities with different IUPAC names, InChIKeys, and predicted physicochemical properties. No pharmacologically equivalent substitution can be assumed between them because the electronic and steric environment around the 5-carboxylic acid handle differs fundamentally [1].
| Evidence Dimension | Regioisomeric structural identity |
|---|---|
| Target Compound Data | Cyclopropyl at position-2, phenyl at position-4, carboxylic acid at position-5; InChIKey: LTEWOOZGTYKUIH-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid (CAS 1267447-64-2): cyclopropyl at position-4, phenyl at position-2, carboxylic acid at position-5; distinct InChIKey |
| Quantified Difference | Constitutional isomers: identical molecular formula but non-superimposable connectivity; distinct chemical identities per IUPAC nomenclature and CAS registry |
| Conditions | Structural identity confirmed by CAS registry, PubChem CID 71695385, and vendor analytical data (NMR, LC-MS) |
Why This Matters
Procuring the incorrect regioisomer introduces a structurally distinct compound into a synthesis or assay, invalidating the experimental design—this is a binary differentiation criterion for procurement decisions.
- [1] PubChem. 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl-, CID 71695385. InChIKey: LTEWOOZGTYKUIH-UHFFFAOYSA-N. View Source
